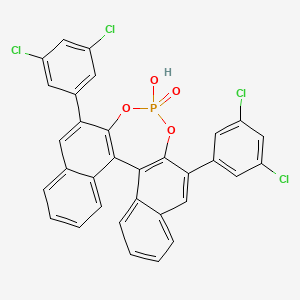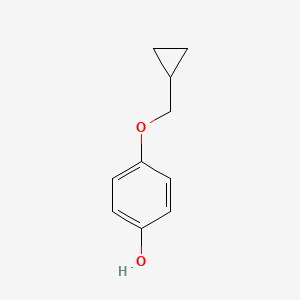
4-Bromostilbene
Descripción general
Descripción
4-Bromostilbene is an organic compound with the molecular formula C14H11Br. It is characterized by a bromine atom attached to the fourth position of the stilbene backbone, which consists of two phenyl groups connected by a double bond. This compound is known for its applications in various chemical processes and is often referred to as p-Bromostilbene .
Mecanismo De Acción
Target of Action
4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is primarily used in research and development
Mode of Action
It is known to be involved in the wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones . In this reaction, this compound is formed as a product .
Biochemical Pathways
It is known to be synthesized via the wittig reaction . This reaction plays a pivotal role in organic chemistry as an ideal mechanism for the synthesis of alkenes .
Result of Action
It is known to be a product of the wittig reaction, which is used to synthesize alkenes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of this compound in the Wittig reaction can be affected by the solvent used . More sustainable solvents such as water have been suggested as alternatives to traditional organic solvents . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromostilbene can be synthesized through several methods, one of which involves the bromination of stilbene. In this process, stilbene reacts with bromine (Br2) to form this compound. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of stilbene reacts with bromine to form a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst in the presence of paraformaldehyde can facilitate the formation of substituted dioxanes, oxanes, and other cyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromostilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Major Products:
Substitution: Products include various substituted stilbenes depending on the nucleophile used.
Oxidation: Products include epoxides and diols.
Reduction: The major product is 4-bromo-1,2-diphenylethane.
Aplicaciones Científicas De Investigación
4-Bromostilbene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research on this compound and its derivatives explores their potential as therapeutic agents, particularly in cancer treatment due to their ability to disrupt cellular processes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
Stilbene: The parent compound of 4-Bromostilbene, characterized by two phenyl groups connected by a double bond.
Pterostilbene: A natural analog of resveratrol with additional methoxy groups, known for its higher liposolubility and bioactivity.
Resveratrol: A well-known stilbene compound with antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other stilbene derivatives. This bromine atom allows for specific substitution reactions and enhances the compound’s ability to interact with biological targets .
Propiedades
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-24-3 | |
| Record name | 4714-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)
![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)


![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)




